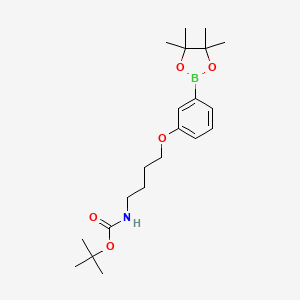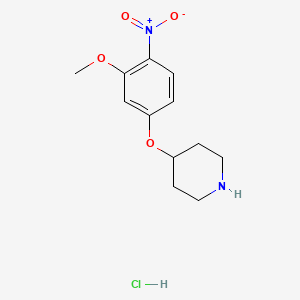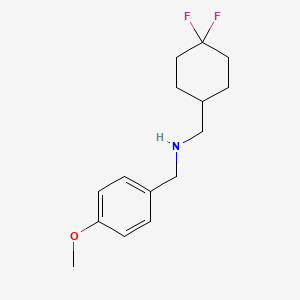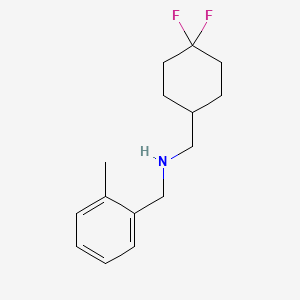
N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine is a synthetic organic compound that features a bromobenzyl group and a difluorocyclohexyl group attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine typically involves the following steps:
Formation of the Bromobenzyl Intermediate: This can be achieved by brominating benzyl chloride using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of the Difluorocyclohexyl Intermediate: This involves the fluorination of cyclohexane using a fluorinating agent such as Selectfluor.
Coupling Reaction: The bromobenzyl intermediate is then reacted with the difluorocyclohexyl intermediate in the presence of a base such as sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can occur at the bromobenzyl group to form the corresponding benzylamine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of azide or thiol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(2-Chlorobenzyl)-1-(4,4-difluorocyclohexyl)methanamine: Similar structure but with a chlorine atom instead of bromine.
N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)ethanamine: Similar structure but with an ethanamine backbone instead of methanamine.
Uniqueness
The presence of both bromobenzyl and difluorocyclohexyl groups in N-(2-Bromobenzyl)-1-(4,4-difluorocyclohexyl)methanamine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(4,4-difluorocyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF2N/c15-13-4-2-1-3-12(13)10-18-9-11-5-7-14(16,17)8-6-11/h1-4,11,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNMPNHZWDUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B8182984.png)





![N-methyl-1-[1-(2,2,2-trifluoroethyl)indol-5-yl]methanamine](/img/structure/B8183027.png)





